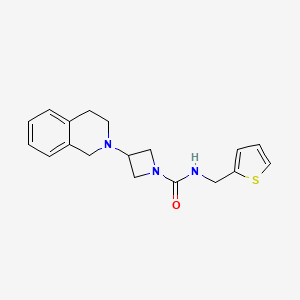

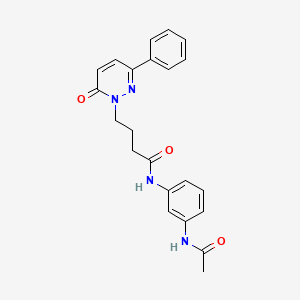

3-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of phthalimide . Phthalimide derivatives are recognized as one of the most talented skeletons, and its common structure is –CO–N– ®–CO–, therefore, they are neutral and hydrophobic, so they can pass through the living membrane in vivo .

Synthesis Analysis

Phthalimide derivatives were synthesized from phthalic anhydride . The chemical structures of the compounds are elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy . These techniques can provide information about the types of atoms in the molecule and their arrangement.Chemical Reactions Analysis

Phthalimide derivatives have been synthesized from phthalic anhydride . The reaction involves the formation of a cyclic imide structure, which is a common feature of phthalimide derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For example, its molecular weight and formula can be determined using mass spectrometry . Its melting point and solubility can be determined using standard laboratory techniques.Applications De Recherche Scientifique

Polymer Synthesis and Characterization

A novel class of optically active polyamides containing 4-nitro-1,3-dioxoisoindolin-2-yl pendent groups was synthesized through a direct polycondensation reaction. These polymers, characterized by high yields and inherent viscosities, demonstrated improved solubility in polar organic solvents due to bulky pendent groups that disturb interchain and intrachain interactions. This synthesis approach offers potential applications in the development of new materials with unique optical and solubility properties (Faghihi, Absalar, & Hajibeygi, 2010).

Nitration and Chlorination Mechanisms

The study on the reaction of nitrite with hypochlorous acid to form nitrating and chlorinating species illustrates a mechanism for producing reactive intermediates capable of nitrating phenolic substrates. This research provides insights into the in vivo production of cytotoxic species, contributing to understanding inflammation-mediated protein modification and tissue injury, which could influence the design of therapeutic strategies (Eiserich, Cross, Jones, Halliwell, & van der Vliet, 1996).

Protein Nitrosylation

An autocatalytic mechanism of protein nitrosylation was discovered, where physiological concentrations of nitric oxide form N2O3 within protein-hydrophobic cores, leading to nitrosylation. This finding opens new avenues for designing specific hydrophobic compounds that, in cooperation with nitric oxide and oxygen, allow rapid inactivation of target enzymes (Nedospasov, Rafikov, Beda, & Nudler, 2000).

Antimicrobial Activity of Derivatives

The synthesis of (dioxoisoindolin-2-yl)phenylacetic acid derivatives and their evaluation for antimicrobial activity highlighted some compounds with promising results. This research underlines the potential of such derivatives in developing new antimicrobial agents, contributing to addressing the challenge of antibiotic resistance (Bedair, Ali, El-Agrody, Eid, El-Nassag, & El-Sherbeny, 2006).

Photoreduction by β-Carotene

Investigations into the photoreduction of nitrobiphenyl ether herbicides to nitro radical anions by β-carotene and related compounds provided valuable insights into the role of conjugated double bonds in the photoreduction process. This research contributes to understanding the mechanisms of photodegradation of environmental pollutants, offering potential applications in the development of photoprotection and detoxification strategies (Rao & Mason, 1988).

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that compounds with an indole nucleus, like this one, can bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to induce a range of biological effects.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could have diverse molecular and cellular effects.

Analyse Biochimique

Biochemical Properties

It is known that isoindoline-1,3-dione derivatives, which share a similar structure, have diverse chemical reactivity and promising applications

Cellular Effects

Isoindoline-1,3-dione derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It is plausible that 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acetate may have similar effects on cells.

Molecular Mechanism

It is known that isoindoline-1,3-dione derivatives can bind with high affinity to multiple receptors , which could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Propriétés

IUPAC Name |

[3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O6/c1-9(19)24-11-5-2-4-10(8-11)17-15(20)12-6-3-7-13(18(22)23)14(12)16(17)21/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDDHAWCYJJNJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-bromobenzyl)thio]-4-butyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2943291.png)

![2-[5,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]acetic acid](/img/structure/B2943297.png)

![N-(4-ethylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2943298.png)

![8-butyl-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2943299.png)

![2-cinnamyl-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2943300.png)

![1,7-Dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2943302.png)

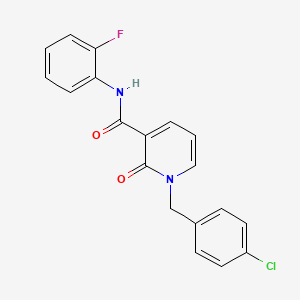

![2-(4-Chlorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2943308.png)

![[2-[(2-Chloropyridin-3-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2943310.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyl)acetamide](/img/structure/B2943311.png)